molecular formula C10H9ClN4O B1396507 5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide CAS No. 1397191-00-2

5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide

Cat. No. B1396507
CAS RN: 1397191-00-2
M. Wt: 236.66 g/mol
InChI Key: WYSLUDJITPEZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a carbohydrazide group (-CONHNH2), which is a derivative of carboxylic acids, and a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a phenyl ring through a carbon atom. The phenyl ring would have a chlorine atom substituted at the 3-position. The carbohydrazide group would be attached to the pyrazole ring .


Chemical Reactions Analysis

As for the chemical reactions, this compound, like other pyrazoles, could potentially undergo a variety of chemical reactions, including but not limited to, substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the pyrazole ring, the chlorine atom on the phenyl ring, and the carbohydrazide group .

Scientific Research Applications

Antiviral and Cytotoxic Activities

Research by Dawood et al. (2011) explored the synthesis of 5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide derivatives and evaluated their antiviral and cytotoxic activities. The study found that compound 19 significantly reduced the number of viral plaques of Herpes simplex type-1 (HSV-1) by 69%, indicating potential antiviral applications (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Antitubercular and Antioxidant Activities

Prathap et al. (2014) synthesized novel derivatives of this compound and assessed their antitubercular and antioxidant activities. The compounds showed good antitubercular activity against Mycobacterium tuberculosis, but exhibited poor antioxidant activity (Prathap, Himaja, Mali, & Munirajasekhar, 2014).

Corrosion Protection and Adsorption

A study by Paul, Yadav, and Obot (2020) investigated the use of carbohydrazide-pyrazole compounds, including this compound, for corrosion protection of mild steel in acidic solutions. The compounds demonstrated high inhibition efficiency, suggesting potential applications in corrosion protection (Paul, Yadav, & Obot, 2020).

Molecular Docking Studies

The molecular docking studies of compounds such as N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, as researched by Pillai et al. (2017), indicate potential biological importance of pyrazole derivatives. The study focused on the electronic structure, vibrational frequencies, and potential energy distribution of such compounds (Pillai et al., 2017).

Antimicrobial Activity

Several studies, including those by Bakhite et al. (2000), Nasareb et al. (2016), Ningaiah et al. (2014), and more, have synthesized and evaluated various pyrazole derivatives for their antimicrobial activity. These studies suggest that this compound derivatives can serve as effective antimicrobial agents (Bakhite, Geies, & El-Kashef, 2000), (Nasareb & Siddiquia, 2016), (Ningaiah, Bhadraiah, Doddaramappa, Keshavamurthy, & Javarasetty, 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential hazards .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals, agrochemicals, or materials science . Further studies could also focus on optimizing its synthesis and improving its properties.

Biochemical Analysis

Biochemical Properties

5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on nerve transmission. Additionally, this compound has been found to interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby influencing the cellular redox state .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in oxidative stress responses and inflammatory processes. In terms of cellular metabolism, this compound has been reported to influence the production of reactive oxygen species (ROS) and the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound binds to the active site of acetylcholinesterase, leading to the inhibition of the enzyme’s activity and subsequent accumulation of acetylcholine . Additionally, this compound has been found to interact with transcription factors, thereby modulating the expression of genes involved in oxidative stress responses and inflammatory processes. The inhibition of enzymes such as superoxide dismutase and catalase by this compound further contributes to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to exhibit stability under various experimental conditions, with minimal degradation over time . Prolonged exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity. In vitro and in vivo studies have shown that the long-term effects of this compound include increased oxidative stress, inflammation, and potential cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can exert beneficial effects, such as enhanced cognitive function and reduced oxidative stress . Higher doses of this compound have been associated with toxic or adverse effects, including neurotoxicity, hepatotoxicity, and increased inflammation . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. This compound has been shown to affect the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, this compound influences the levels of metabolites such as reactive oxygen species, which play a crucial role in cellular redox balance and signaling . The interaction of this compound with metabolic pathways highlights its potential impact on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been found to interact with transporters such as the organic anion-transporting polypeptides (OATPs) and the multidrug resistance-associated proteins (MRPs), which facilitate its uptake and distribution within cells . Additionally, this compound has been observed to accumulate in specific tissues, including the brain, liver, and kidneys, where it exerts its biochemical effects . The transport and distribution of this compound are crucial for understanding its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting signals and post-translational modifications of this compound direct it to specific compartments, where it interacts with biomolecules and exerts its biochemical effects . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c11-7-3-1-2-6(4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSLUDJITPEZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide
Reactant of Route 2
5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide
Reactant of Route 4
5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide
Reactant of Route 5
5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide
Reactant of Route 6
5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.